molecular formula C14H10S6 B14445243 Phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione CAS No. 73505-23-4

Phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione

Cat. No.: B14445243
CAS No.: 73505-23-4
M. Wt: 370.6 g/mol
InChI Key: MNWZCTLPVYVRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione is a complex organic compound characterized by the presence of multiple sulfur atoms and aromatic rings. This compound is notable for its unique structure, which includes phenylsulfanyl groups and disulfide linkages, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione typically involves the reaction of thiophenol derivatives with carbon disulfide under controlled conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide, which facilitate the formation of the disulfide bonds. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product, which is essential for its applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione involves its interaction with biological molecules through its sulfur atoms. These interactions can lead to the formation of disulfide bonds with proteins, affecting their structure and function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione is unique due to its complex structure, which includes multiple sulfur atoms and disulfide bonds. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industrial applications .

Properties

CAS No.

73505-23-4

Molecular Formula

C14H10S6

Molecular Weight

370.6 g/mol

IUPAC Name

phenylsulfanyl-(phenylsulfanylcarbothioyldisulfanyl)methanethione

InChI

InChI=1S/C14H10S6/c15-13(17-11-7-3-1-4-8-11)19-20-14(16)18-12-9-5-2-6-10-12/h1-10H

InChI Key

MNWZCTLPVYVRGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(=S)SSC(=S)SC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.